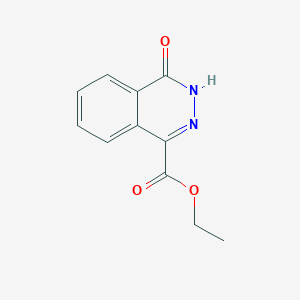

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Description

Historical Context and Development of Phthalazine Derivatives

The development of phthalazine derivatives traces back to fundamental research in heterocyclic chemistry, where scientists recognized the potential of nitrogen-containing bicyclic systems for diverse applications. Phthalazine, also known as benzo-orthodiazine or benzopyridazine, was first synthesized through the condensation of ω-tetrabromorthoxylene with hydrazine, establishing the foundational methodology for this class of compounds. The historical progression of phthalazine research demonstrates a systematic evolution from basic structural elucidation to sophisticated synthetic methodologies aimed at creating functionalized derivatives.

The emergence of this compound as a research target reflects the broader scientific interest in developing phthalazine derivatives with enhanced chemical reactivity and potential biological applications. Early research focused on understanding the fundamental properties of the phthalazine core structure, which possesses basic properties and forms addition products with alkyl iodides. These initial investigations laid the groundwork for more complex derivatization strategies that ultimately led to compounds like this compound.

The systematic exploration of phthalazine chemistry revealed that introducing structural modifications, particularly at specific positions on the bicyclic framework, could dramatically alter the chemical and physical properties of the resulting compounds. This understanding drove researchers to develop synthetic methodologies capable of producing highly functionalized phthalazine derivatives with predictable characteristics. The incorporation of ester functional groups, as seen in this compound, represents a significant advancement in this field, providing compounds with enhanced solubility properties and synthetic versatility.

Research into phthalazine derivatives has been particularly influenced by their recognition as important pharmacophoric features in numerous bioactive compounds. The structural versatility of the phthalazine scaffold has made it an attractive target for drug discovery efforts, leading to extensive investigation of various substitution patterns and functional group modifications. This research trajectory has contributed to the development of sophisticated synthetic approaches for preparing compounds like this compound with high purity and yield.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position within heterocyclic chemistry research due to its unique combination of structural features that make it valuable for both synthetic applications and mechanistic studies. The compound contains multiple reactive sites, including the ketone functionality at position 4, the ester group at position 1, and the nitrogen atoms within the phthalazine ring system. This multiplicity of functional groups provides researchers with numerous opportunities for further chemical modification and derivatization.

The heterocyclic nature of the phthalazine core contributes to the compound's significance as a building block for more complex molecular architectures. Research has demonstrated that phthalazine derivatives can serve as versatile intermediates in the synthesis of fused heterocyclic systems, including pyrazolophthalazines, indazolophthalazines, and triazolophthalazines. The presence of both electron-withdrawing and electron-donating groups in this compound creates a unique electronic environment that influences its reactivity patterns and makes it particularly valuable for studying reaction mechanisms.

The compound's significance extends to its role in advancing synthetic methodologies for heterocyclic chemistry. The synthesis of this compound typically involves multiple synthetic steps that require careful optimization of reaction conditions, making it an excellent model system for developing new synthetic approaches. Researchers have utilized this compound to explore various synthetic strategies, including cyclocondensation reactions, functional group transformations, and selective modification techniques.

Properties

IUPAC Name |

ethyl 4-oxo-3H-phthalazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYNNZHXKFVHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and introducing reactive sites for further functionalization.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack by hydroxide ions at the carbonyl carbon of the ester, followed by elimination of ethanol to form the carboxylate salt, which is acidified to yield the free carboxylic acid .

Reduction Reactions

The keto group at position 4 can be reduced to a secondary alcohol, modifying the compound’s electronic properties.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C to RT | 4-Hydroxy-3,4-dihydrophthalazine-1-carboxylate | Not reported | (inferred) |

Notes :

While specific data for this compound is limited, analogous phthalazinones show reduction with sodium borohydride. Lithium aluminum hydride (LiAlH₄) may further reduce the ester to a primary alcohol but has not been documented for this substrate.

Substitution Reactions

The phthalazine core participates in nucleophilic substitution, particularly at the 1-position adjacent to the electron-withdrawing ester group.

Grignard Reagent Addition

Grignard reagents add to the keto group, forming tertiary alcohols.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, 0°C to RT, N₂ atmosphere | 4-(1-Hydroxyethyl)-3,4-dihydrophthalazine-1-carboxylate | Not reported | (analogous) |

Example :

Reaction with methylmagnesium bromide generates a tertiary alcohol, enhancing steric bulk at the 4-position .

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis through condensation with hydrazines or amines.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylhydrazine | THF, Ir(ppy)₃, DBU, blue LED | Triazolo-phthalazine derivatives | Not reported |

Key Application :

Photoredox-catalyzed reactions with phenylhydrazine yield triazole-fused phthalazines, useful in medicinal chemistry .

Mannich Reaction

The keto group participates in Mannich reactions to introduce aminomethyl groups.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine, formaldehyde | HCl, MeOH, RT | 4-(Piperidin-1-ylmethyl)-phthalazinone | Not reported |

Mechanism :

Formation of an iminium ion intermediate followed by nucleophilic attack by the phthalazine enolate .

Oxidation Reactions

While the ester group is typically stable, the phthalazine ring may undergo oxidation under harsh conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux | Phthalic acid derivatives | Not reported | (inferred) |

Note :

Oxidation likely cleaves the phthalazine ring, forming dicarboxylic acids.

Comparative Reactivity Table

| Position | Functional Group | Reactivity | Preferred Reactions |

|---|---|---|---|

| 1 | Ester (-COOEt) | High (nucleophilic acyl substitution) | Hydrolysis, aminolysis |

| 4 | Keto (-C=O) | Moderate (electrophilic) | Reduction, Grignard addition |

| Phthalazine ring | Conjugated system | Low (electron-deficient) | Electrophilic substitution (rare) |

Scientific Research Applications

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (Compound 7, )

- Structure : The quinazoline core differs from phthalazine by having a benzene ring fused to a pyrimidine (two adjacent nitrogens). The ethyl carboxylate is at position 2 instead of 1.

- Synthesis : Hydrolysis followed by amide formation yields intermediates like N-phenyl-4(3H)-quinazoline-2-carboxamide (27), which is used in luotonin A synthesis via aza-Diels-Alder reactions .

Pyridazine and Thienopyridazine Derivatives

Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno-[3,4-d]pyridazine-1-carboxylate (21, )

- Structure : A thiophene ring is fused to the pyridazine core, introducing sulfur and a chloro-substituted phenyl group.

- Application: Evaluated as a tau aggregation inhibitor, suggesting neuropharmacological relevance.

Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (22, )

- Structure: Features a cyano group and trifluoromethylphenyl substituent.

Naphthyridine Derivatives

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67, )

- Structure : A naphthyridine core with a bulky adamantyl group and pentyl chain.

- Synthesis : Uses carboxamide formation analogous to phthalazine derivatives but incorporates adamantyl for steric bulk.

- Application: Likely explored for antimicrobial activity due to structural similarities to quinolones .

Quinoline Derivatives

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()

- Structure: A quinoline core with cyclopropyl and difluoro substituents.

- Key Difference: The fluorine atoms enhance antibacterial activity (cf.

Substituted Phthalazine Analogs

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS 303034-29-9, )

- Structure : Features a 3-chloro-2-methylphenyl group at position 3.

- Formula : C₁₈H₁₅ClN₂O₃ (vs. C₁₁H₁₀N₂O₃ for the target compound).

Comparative Data Table

Research Findings and Trends

- Synthetic Utility : Phthalazine and quinazoline derivatives are pivotal in cascade reactions, but phthalazines may offer greater regioselectivity due to nitrogen positioning .

- Biological Activity: Thienopyridazines and naphthyridines show promise in neurodegenerative and antimicrobial applications, respectively, whereas phthalazines require further exploration in these areas .

- Structural Modifications: Electron-withdrawing groups (e.g., trifluoromethyl, cyano) or bulky substituents (e.g., adamantyl) in analogs enhance metabolic stability and target affinity, suggesting avenues for optimizing the target phthalazine compound .

Biological Activity

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a phthalazine core structure with a carboxylate group, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 218.21 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it can bind to the active sites of kinases, such as c-Met kinase, which is crucial in cancer progression and metastasis .

- Cell Proliferation Modulation : Studies indicate that this compound can significantly inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of new antibiotics.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of this compound on MCF-7 cells, researchers found that treatment with the compound resulted in a dose-dependent reduction in cell viability. The half-maximal effective concentration (EC50) was determined to be approximately 10 μM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and c-Met kinase. Using surface plasmon resonance techniques, it was shown that the compound binds effectively to the kinase's active site, leading to a significant reduction in its phosphorylation activity. This suggests potential applications in targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of phthalazine scaffolds are often prepared by reacting substituted hydrazines with carbonyl-containing precursors under reflux conditions. Key parameters include solvent choice (e.g., ethanol or toluene), temperature control (80–120°C), and catalytic acid/base additives. Purification often involves column chromatography (e.g., silica gel with EtOAc/hexane mixtures) or recrystallization from ethyl acetate . Optimization may require adjusting stoichiometry, reaction time, or microwave-assisted synthesis to improve yield and purity.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

X-ray crystallography using SHELXL/SHELXS software is standard for structural determination . The compound’s planar 4-oxo-phthalazine ring forms bifurcated N–H⋯O hydrogen bonds with adjacent carbonyl groups, creating one-dimensional chains. Torsion angles and puckering parameters (calculated via methods like Cremer-Pople coordinates) quantify deviations from planarity . Hydrogen-bonding networks and π-π stacking interactions are critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for phthalazine derivatives?

Discrepancies in pharmacological results (e.g., inhibitory potency in P-glycoprotein vs. anticonvulsant activity) require rigorous structure-activity relationship (SAR) analysis. For instance, substituents at the 3- or 6-position of the phthalazine ring can drastically alter target selectivity. Computational docking (e.g., AutoDock) paired with in vitro assays (e.g., ATPase activity for P-gp inhibition) helps validate hypotheses. Contradictions may arise from assay conditions (e.g., pH, co-solvents) or metabolic stability differences .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Tools like SwissADME or pkCSM model logP, solubility, and cytochrome P450 interactions. For example, ester groups (e.g., ethyl carboxylate) enhance membrane permeability but may reduce metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics to targets like adenosine A1 receptors or tau fibrils, complementing experimental IC50 data .

Q. What experimental and theoretical approaches are used to analyze ring puckering in phthalazine derivatives?

Cremer-Pople coordinates define puckering amplitude (q) and phase angle (φ) for nonplanar rings. X-ray crystallography provides z-displacements of atoms relative to the mean plane, while density functional theory (DFT) optimizes geometries at the B3LYP/6-31G* level. Torsion angle histograms and QTAIM analysis reveal intramolecular strain and electron density critical points .

Methodological Guidance

Q. How should researchers design SAR studies for phthalazine-based inhibitors?

- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 3-position to enhance target binding .

- Side-chain variation : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .

- Biological validation : Use parallel artificial membrane permeability assays (PAMPA) and cytotoxicity screens (e.g., MTT assays) to prioritize candidates .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

- NMR : and NMR confirm regioselectivity (e.g., downfield shifts for carbonyl carbons at ~160–170 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., hydrolysis to carboxylic acid derivatives) .

- Elemental analysis : Validate empirical formulas (e.g., CHNO) to ensure synthetic fidelity .

Data Interpretation and Contradictions

Q. Why do some phthalazine derivatives exhibit divergent activity in enzymatic vs. cell-based assays?

Enzymatic assays (e.g., recombinant P-gp ATPase) may overlook efflux pump inhibition mechanisms dependent on membrane potential. Cell-based assays (e.g., Caco-2 permeability) account for transporter interplay but introduce variability from cell-line-specific expression profiles. Cross-referencing data with Western blotting (for target protein levels) clarifies discrepancies .

Q. How can crystallographic data be reconciled with computational models of ligand-receptor interactions?

Overlay X-ray structures (e.g., PDB entries) with docking poses using PyMOL or Chimera. Discrepancies in binding modes may arise from protein flexibility or solvation effects. Free-energy perturbation (FEP) calculations refine affinity predictions by simulating water-mediated interactions .

Advanced Applications

Q. What role does this compound play in designing multitarget ligands for neurodegenerative diseases?

Derivatives inhibit tau aggregation (IC ~10 µM) and modulate adenosine receptors, suggesting dual mechanisms for Alzheimer’s therapy. Fluorescent probes (e.g., thieno-pyridazine analogs) enable real-time tracking of fibril formation in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.